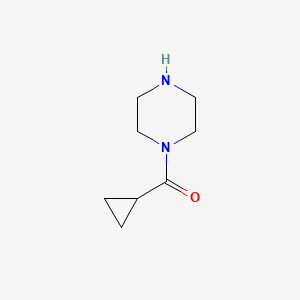

1-(Cyclopropylcarbonyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

cyclopropyl(piperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(7-1-2-7)10-5-3-9-4-6-10/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIALFUYSJAAJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975277 | |

| Record name | Cyclopropyl(1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59878-57-8 | |

| Record name | Cyclopropyl(1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E5L38YCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(Cyclopropylcarbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine, a key intermediate in pharmaceutical synthesis. The following sections detail its basic characteristics, supported by quantitative data, experimental protocols, and logical workflow diagrams to facilitate its application in research and development.

Core Physicochemical Properties

This compound is a heterocyclic amine derivative with a distinct molecular structure that influences its chemical behavior. Understanding its basic properties, such as its pKa and solubility, is crucial for its effective use in synthetic chemistry and drug design.

Quantitative Data Summary

The physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O | [1] |

| Molecular Weight | 154.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 70-75 °C | [3] |

| Boiling Point | 120 °C at 0.15 mmHg | [2] |

| Density | 1.087 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.524 | [2] |

| Solubility | Soluble in water, alcohols, and most organic solvents.[3] | |

| pKa (Predicted) | The experimental pKa value is not readily available in the literature. However, the basicity is attributed to the secondary amine in the piperazine (B1678402) ring. For reference, the experimental pKa values for the two nitrogen atoms in the parent piperazine molecule are approximately 9.73 and 5.35.[4] The electron-withdrawing effect of the adjacent carbonyl group is expected to reduce the basicity of the nitrogen atom at position 1, making the secondary amine at position 4 the more basic center. |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClN₂O | [5] |

| Molecular Weight | 190.67 g/mol | [5] |

| Appearance | White to off-white solid powder | [6] |

| Melting Point | 175-179 °C | [7] |

| Solubility | Soluble in water.[8] |

Experimental Protocols

Detailed methodologies for determining the key basic properties of this compound are provided below. These protocols are based on standard pharmaceutical testing procedures.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a standard and reliable method for its determination.[9][10]

Objective: To determine the pKa of the secondary amine in this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water, free of CO₂

-

pH meter with a combination glass electrode

-

Stir plate and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the buret containing the standardized HCl solution above the beaker.

-

Acidification: Add a stoichiometric excess of the standardized HCl solution to the sample solution to protonate the basic nitrogen atom fully.

-

Titration: Begin the titration by adding small increments of the standardized NaOH solution.

-

Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point precisely.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]

Objective: To determine the aqueous solubility of this compound.

Materials:

-

This compound

-

Deionized water (or buffer of desired pH)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of deionized water or buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with a suitable standard curve.

-

Result Expression: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of this compound.

Caption: Synthesis of this compound HCl.

Caption: Workflow for pKa Determination.

Caption: Workflow for Solubility Determination.

References

- 1. This compound | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-环丙甲酰基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [m.chemicalbook.com]

- 9. uregina.ca [uregina.ca]

- 10. ijirss.com [ijirss.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine (CAS: 59878-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyclopropylcarbonyl)piperazine, with CAS number 59878-57-8, is a versatile heterocyclic amide that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its unique structural motif, combining a reactive piperazine (B1678402) ring with a cyclopropylcarbonyl group, makes it a crucial intermediate in the synthesis of several notable active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its role in the development of therapeutic agents, particularly those targeting the sigma-1 receptor for neuroprotection.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid or powder.[1] It is hygroscopic and should be stored in a cool, dry place.[1] The hydrochloride salt is also commonly used and exhibits enhanced solubility in aqueous solutions.[2]

| Property | Value | Reference(s) |

| CAS Number | 59878-57-8 | |

| Molecular Formula | C₈H₁₄N₂O | |

| Molecular Weight | 154.21 g/mol | |

| Appearance | White to off-white powder/crystalline solid | [1] |

| Melting Point | 70-75 °C | [1] |

| Boiling Point | 120 °C at 0.15 mmHg | |

| Density | 1.087 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.524 | |

| Solubility | Soluble in water, alcohols, and most organic solvents. | [1] |

| pKa (Predicted) | 7.85 ± 0.10 | N/A |

| LogP (Predicted) | 0.45 | N/A |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H-NMR (Hydrochloride salt, 400 MHz, DMSO-d6) | δ (ppm): 9.58 (s, 2H), 3.69-4.08 (m, 4H), 3.04-3.16 (m, 4H), 1.96-2.03 (m, 1H), 0.71-0.76 (m, 4H) | [3] |

| ¹³C-NMR (Predicted) | δ (ppm): 171.2 (C=O), 45.4 (2C, N-CH₂), 43.1 (2C, N-CH₂), 11.8 (CH), 8.1 (2C, CH₂) | [4][5] |

| Infrared (IR) | (CDCl₃, cm⁻¹): 1626 (C=O stretch) | [1] |

| Mass Spectrometry (MS) | (ES/+): m/z = 155 [M+H]⁺ | [1] |

Synthesis Protocols

Synthesis of this compound from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

This method involves the deprotection of the Boc-protected piperazine derivative.

-

Experimental Workflow

-

Methodology:

-

Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in dichloromethane (DCM).

-

Slowly add trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

Synthesis of this compound Hydrochloride from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

This protocol yields the hydrochloride salt of the target compound, which often has more favorable physical properties for pharmaceutical applications.

-

Experimental Workflow

-

Methodology: [3]

-

To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL), slowly add a 3M solution of hydrochloric acid in methanol (15 mL) at 0 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[3]

-

Upon completion of the reaction, remove the solvent by concentration under reduced pressure.[3]

-

This affords cyclopropyl(piperazin-1-yl)methanone hydrochloride as an off-white solid (2.74 g, 100% yield).[3]

-

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds.

-

Olaparib: It is a crucial building block for the synthesis of Olaparib, a PARP (poly [ADP-ribose] polymerase) inhibitor used in the treatment of certain types of cancer.[6]

-

Esaprazole Analogs: This compound is used in the synthesis of Esaprazole analogs, which have shown potential as neuroprotective agents through their interaction with sigma-1 receptors.[3]

-

Neuroprotective Agents: The piperazine moiety is a common scaffold in the design of neuroprotective drugs.[2][7] Analogs of this compound have been investigated for their affinity to sigma-1 receptors, which are implicated in neurodegenerative diseases.[2][7]

Biological Activity and Mechanism of Action

While quantitative biological data for this compound itself is limited in the public domain, its structural analogs and the larger molecules synthesized from it exhibit significant biological activity, primarily as ligands for the sigma-1 receptor.

Sigma-1 Receptor Interaction

The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and has been identified as a promising target for the treatment of neurodegenerative diseases. Ligands of the sigma-1 receptor can modulate its activity, leading to neuroprotective effects.

Neuroprotective Signaling Pathways

Activation of the sigma-1 receptor by its ligands can trigger a cascade of neuroprotective signaling events.

-

Signaling Pathway Diagram

-

Mechanism of Action:

-

Ligand Binding and Chaperone Dissociation: Upon binding of a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP), another ER chaperone.

-

Modulation of Ion Channels: The activated sigma-1 receptor can translocate and interact with various ion channels, modulating intracellular calcium homeostasis and neuronal excitability.

-

ER Stress Response: It interacts with proteins involved in the unfolded protein response, such as IRE1, leading to the upregulation of anti-apoptotic proteins like Bcl-2.

-

Activation of Pro-Survival Pathways: The sigma-1 receptor can also activate signaling cascades like the MAPK/ERK pathway, which promotes cell survival and neuroprotection.

-

Reduction of Oxidative Stress: By modulating calcium signaling and other cellular processes, sigma-1 receptor activation can lead to a reduction in reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cell death.

-

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of piperazine derivatives. Since the parent piperazine does not have a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed for UV detection.[10] Alternatively, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) can be used.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the identification and quantification of piperazine derivatives.[12]

-

Titration: Purity can also be determined by nonaqueous or argentometric titration for the hydrochloride salt.[13]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an attractive intermediate for the development of complex pharmaceutical agents. The growing body of research on the neuroprotective effects of sigma-1 receptor ligands highlights the potential for novel therapeutics derived from this core structure. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, intended to support further research and development in this exciting area.

References

- 1. 59878-57-8 | this compound | Amides | Ambeed.com [ambeed.com]

- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound-59878-57-8 [ganeshremedies.com]

- 7. sid.ir [sid.ir]

- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | TargetMol [targetmol.com]

- 12. clearsynth.com [clearsynth.com]

- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(Cyclopropylcarbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-(cyclopropylcarbonyl)piperazine. A critical intermediate in the synthesis of the PARP inhibitor Olaparib (B1684210), this molecule is of significant interest to the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, and relevant synthetic protocols. Furthermore, it visualizes key synthetic pathways using the DOT language for enhanced clarity.

Introduction

This compound, a derivative of piperazine (B1678402), is a heterocyclic organic compound with a distinct molecular architecture that makes it a valuable building block in medicinal chemistry. Its structure combines a piperazine ring, a versatile pharmacophore, with a cyclopropylcarbonyl group. This combination of features has led to its prominent role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the anticancer drug Olaparib.[1][2] This guide aims to provide a detailed technical resource on the molecular characteristics and synthetic utility of this compound for professionals in drug development and chemical research.

Molecular Structure and Properties

The fundamental structure of this compound consists of a piperazine ring acylated at one of the nitrogen atoms with a cyclopropylcarbonyl group. The hydrochloride salt of this compound is also commonly used in synthesis due to its enhanced solubility and stability.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | This compound | This compound HCl | Source(s) |

| Molecular Formula | C₈H₁₄N₂O | C₈H₁₅ClN₂O | [2][4] |

| Molecular Weight | 154.21 g/mol | 190.67 g/mol | [2][4] |

| Appearance | - | White to off-white crystalline powder | [3] |

| Melting Point | - | 175-179 °C | |

| Boiling Point | 120 °C at 0.15 mmHg | - | |

| Density | 1.087 g/mL at 25 °C | - | |

| Solubility | - | Soluble in water | [5] |

| CAS Number | 59878-57-8 | 1021298-67-8 | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.

-

¹H NMR: The proton NMR spectrum of this compound hydrochloride in DMSO-d₆ shows characteristic signals for the cyclopropyl (B3062369) and piperazine protons. The spectrum exhibits multiplets for the cyclopropyl protons in the upfield region (δ 0.71-0.76 ppm), a multiplet for the methine proton of the cyclopropyl group (δ 1.96-2.03 ppm), and multiplets for the piperazine ring protons (δ 3.04-3.16 and 3.69-4.08 ppm). A broad singlet corresponding to the two amine protons of the hydrochloride salt is observed at δ 9.58 ppm.[5]

Experimental IR spectra for this compound are not widely published. However, the structure is expected to exhibit characteristic absorption bands for an amide functional group. Key expected vibrations include:

-

C=O stretch: A strong absorption band is anticipated in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.

-

C-N stretch: A stretching vibration for the C-N bond of the amide is expected around 1250-1350 cm⁻¹.

-

N-H stretch (for the free base): A secondary amine N-H stretch would appear in the region of 3200-3500 cm⁻¹. For the hydrochloride salt, this would be shifted and broadened.

-

C-H stretch: Aliphatic C-H stretching vibrations from the piperazine and cyclopropyl groups are expected just below 3000 cm⁻¹.

Electrospray ionization mass spectrometry (ESI-MS) of this compound hydrochloride shows a prominent ion at m/z 155, corresponding to the protonated molecule [M+H]⁺ of the free base.[5]

Synthesis and Experimental Protocols

This compound is typically synthesized from piperazine and a cyclopropanecarbonyl derivative. A common laboratory-scale synthesis of its hydrochloride salt involves the deprotection of a Boc-protected precursor.

Synthesis of this compound Hydrochloride

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (B129727) (15 mL).

-

Acid Addition: Cool the solution to 0 °C in an ice bath.

-

Deprotection: Slowly add a 3M solution of hydrochloric acid in methanol (15 mL) to the cooled, stirring solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

-

Product Isolation: The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride (2.74 g, 100% yield).[5]

Characterization of the Product:

-

¹H NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H).[5]

-

LC-MS (ESI) m/z: 155 [M+H]⁺.[5]

Role in Drug Development

The primary application of this compound in drug development is as a key building block for the synthesis of the PARP (poly (ADP-ribose) polymerase) inhibitor, Olaparib.[2] Olaparib is an anticancer agent used in the treatment of certain types of ovarian, breast, and prostate cancers.

Synthesis of Olaparib

In the synthesis of Olaparib, this compound is coupled with a carboxylic acid derivative, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, to form the final drug molecule. This amide bond formation is a critical step in the overall synthesis.

General Reaction Scheme:

The coupling reaction is typically carried out in the presence of an amide coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and a base in a suitable solvent like acetonitrile.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, some of its analogs have been investigated for potential biological activities. Studies have suggested that certain derivatives exhibit neuroprotective properties. There is also evidence of some analogs showing binding affinity for sigma-1 receptors, which are implicated in various neurological disorders. However, this compound itself is not known to be a potent modulator of specific signaling pathways. Its significance lies in its incorporation into larger, biologically active molecules like Olaparib, which functions as a PARP inhibitor, thereby interfering with DNA repair pathways in cancer cells.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry and drug development. Its well-defined molecular structure and chemical reactivity make it an indispensable intermediate for the synthesis of complex pharmaceutical agents. This technical guide has provided a detailed overview of its properties, spectroscopic data, and a key synthetic protocol. The visualization of its role in the synthesis of Olaparib underscores its practical utility and highlights its contribution to the development of modern therapeutics. Further research into the biological activities of its derivatives may open new avenues for its application in drug discovery.

References

- 1. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 2. This compound-59878-57-8 [ganeshremedies.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

In-Depth Technical Guide: Solubility of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(Cyclopropylcarbonyl)piperazine hydrochloride is a piperazine (B1678402) derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility is crucial for its application in drug discovery and development, as solubility significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary methodological framework for its determination.

Physicochemical Properties

While quantitative solubility data remains elusive, several key physicochemical properties of this compound hydrochloride have been reported. These are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅ClN₂O | [2] |

| Molecular Weight | 190.67 g/mol | [2] |

| Appearance | White to orange to green powder to crystal | [3] |

| Melting Point | 175-179 °C | [3] |

| Qualitative Water Solubility | Soluble in water | [3][4] |

| Storage Temperature | Room Temperature, in an inert atmosphere | [3] |

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and recommended "gold standard" for determining the equilibrium solubility of a compound.[5][6] The following is a generalized protocol that can be adapted for this compound hydrochloride.

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water, buffer of a certain pH) at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.

3.2. Materials and Equipment

-

This compound hydrochloride

-

Purified water (or other relevant aqueous buffers)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (or other suitable analytical instrument)

3.3. Procedure

-

Preparation of the Slurry: Accurately weigh an excess amount of this compound hydrochloride and add it to a known volume of the desired solvent (e.g., 10 mL of purified water) in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Place the sealed container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with the solvent as necessary to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis: Analyze the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Data Calculation: Calculate the solubility of the compound in the chosen solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Analytical Methodology for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for the quantification of piperazine derivatives.

4.1. Suggested HPLC-UV Method

-

Column: A C18 reversed-phase column is often suitable for the separation of piperazine derivatives.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used. The exact composition may need to be optimized.

-

Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound hydrochloride. If the compound lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) could be employed.[7]

-

Quantification: A calibration curve should be prepared using standard solutions of this compound hydrochloride of known concentrations. The concentration of the compound in the experimental samples can then be determined by interpolation from this calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound hydrochloride is not currently available in published literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method and employing a suitable analytical technique such as HPLC-UV, researchers can accurately determine the aqueous solubility of this important pharmaceutical intermediate. This information is invaluable for guiding formulation strategies and ensuring the successful development of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [m.chemicalbook.com]

- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [amp.chemicalbook.com]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. scielo.br [scielo.br]

- 7. jocpr.com [jocpr.com]

Spectroscopic Characterization of 1-(Cyclopropylcarbonyl)piperazine: A Technical Guide

Introduction

1-(Cyclopropylcarbonyl)piperazine, with the CAS number 59878-57-8, is a chemical intermediate of significant interest in the pharmaceutical industry.[1] As a derivative of piperazine (B1678402), a heterocyclic amine core found in numerous bioactive molecules, it serves as a crucial building block in the synthesis of more complex pharmaceutical agents, such as Olaparib.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and characterization in research and development settings. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Molecular Structure and Properties

-

Chemical Name: cyclopropyl(piperazin-1-yl)methanone

-

Molecular Formula: C₈H₁₄N₂O[3]

-

Molecular Weight: 154.21 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.73 | brs | 1H | -NH (Piperazine) |

| ~3.93-3.41 | m | 4H | -CH₂- (Piperazine, α to C=O) |

| ~3.09-3.06 | m | 4H | -CH₂- (Piperazine, α to NH) |

| ~2.03-1.95 | m | 1H | -CH- (Cyclopropyl) |

| ~0.80-0.74 | m | 4H | -CH₂- (Cyclopropyl) |

| Solvent: DMSO-d₆[4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.9 | C=O (Amide) |

| 42.9 | -CH₂- (Piperazine, α to C=O) |

| 42.2 | -CH₂- (Piperazine, α to NH) |

| 10.7 | -CH- (Cyclopropyl) |

| 7.6 | -CH₂- (Cyclopropyl) |

| Solvent: DMSO-d₆[4] |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[5]

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.[5]

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[5]

-

Optimize the magnetic field homogeneity through a process called shimming.[5]

-

-

¹H NMR Data Acquisition:

-

¹³C NMR Data Acquisition:

-

Set the spectral width to cover the expected range for carbon signals (typically 0-200 ppm).[5]

-

Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal.[5]

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[5]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the final NMR spectrum.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, key functional groups include the N-H bond of the secondary amine, the C=O bond of the amide, and various C-H and C-N bonds.

Predicted IR Absorption Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3220-3500 | N-H Stretch | Secondary Amine (Piperazine) | Medium |

| 3080-3000 | C-H Stretch | Cyclopropyl | Medium-Weak |

| 2800-3000 | C-H Stretch | Alkyl (Piperazine) | Medium-Strong |

| 1650-1690 | C=O Stretch (Amide I band) | Tertiary Amide | Strong |

| 1400-1470 | CH₂ Bending (Scissoring) | Piperazine/Cyclopropyl | Medium |

| 1200-1350 | C-N Stretch | Amide/Amine | Medium-Strong |

Note: The C=O stretching frequency for amides is lower than that for ketones due to resonance with the nitrogen lone pair.[6][7] The N-H stretching frequency is dependent on hydrogen bonding and the physical state of the sample.

Experimental Protocol: IR Spectroscopy

The following is a general procedure for obtaining an FT-IR spectrum:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture into a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Nujol Mull Method: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to create a thick paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or KBr pellet/salt plates with Nujol) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and record the spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.[5]

-

Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Quantitative MS Data

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Ion | Technique |

| 155.1179 | [M+H]⁺ (protonated molecule) | ESI-MS |

| The exact mass of the neutral molecule (M) is 154.1106 g/mol . |

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining an Electrospray Ionization (ESI) mass spectrum, often coupled with Liquid Chromatography (LC-MS), is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The solution should be dilute to avoid saturating the detector.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization (ESI):

-

The sample solution passes through a heated capillary to which a high voltage is applied.

-

This process creates a fine spray of charged droplets.

-

As the solvent evaporates from the droplets, the charge density increases, eventually leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

-

Mass Analysis: The generated ions are directed into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound-59878-57-8 [ganeshremedies.com]

- 2. This compound | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

The Pivotal Role of 1-(Cyclopropylcarbonyl)piperazine in Modern Drug Discovery: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclopropylcarbonyl)piperazine is a versatile chemical intermediate that has garnered significant attention in the pharmaceutical industry. While not a therapeutic agent in itself, its unique structural features make it a crucial building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs). This technical guide explores the pharmaceutical applications of this compound, focusing on its role as a key starting material for the synthesis of the potent PARP inhibitor Olaparib and a class of neuroprotective agents known as Esaprazole analogs. This document provides a comprehensive overview of its synthesis, the mechanism of action of the resulting APIs, quantitative efficacy data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Synthesis of this compound

The synthesis of this compound is a critical first step in its utilization for drug development. Below are two common synthetic routes.

Synthesis from Piperazine (B1678402) and Cyclopropanecarbonyl Chloride

A straightforward method involves the direct acylation of piperazine with cyclopropanecarbonyl chloride.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of piperazine (1 equivalent) in a suitable solvent such as acetic acid, add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise at a controlled temperature, typically 0-5°C.[1]

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure complete reaction.

-

Work-up and Isolation: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is then purified, often through distillation or recrystallization, to yield this compound.

Synthesis via a Boc-Protected Intermediate

An alternative route involves the use of a Boc-protected piperazine to control selectivity, followed by deprotection.

Experimental Protocol:

-

Boc-Protection: React piperazine with a Boc-anhydride to yield tert-butyl piperazine-1-carboxylate.

-

Acylation: The Boc-protected piperazine is then acylated with cyclopropanecarbonyl chloride to form tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

-

Deprotection: The Boc protecting group is removed using acidic conditions. To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol (B129727), a solution of hydrochloric acid in methanol is added slowly at 0°C. The reaction is stirred overnight at room temperature.[2]

-

Isolation: The solvent is removed under reduced pressure to afford this compound hydrochloride as a solid, which can be used directly or neutralized to the free base.[2]

Figure 1: Synthetic workflow for this compound.

Pharmaceutical Application in Oncology: Synthesis of Olaparib

This compound is a pivotal intermediate in the synthesis of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations.

Synthesis of Olaparib

The synthesis of Olaparib involves the coupling of this compound with a functionalized benzoic acid derivative.

Experimental Protocol:

-

Reactant Preparation: 2-Fluoro-5-formylbenzoic acid is converted to its acid chloride using thionyl chloride and a catalytic amount of DMF. This acid chloride is then coupled with this compound in a solvent like dichloromethane (B109758) to yield an aldehyde intermediate.[3]

-

Horner-Wadsworth-Emmons Reaction: The aldehyde intermediate undergoes a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) ester in the presence of a base (e.g., triethylamine) in a solvent like 1,4-dioxane. This step forms a mixture of olefin isomers.[3]

-

Cyclization: The olefin mixture is then reacted with hydrazine (B178648) hydrate (B1144303) to form the phthalazinone core of Olaparib.[4]

-

Final Coupling: In an alternative and more direct process chemistry route, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is coupled with this compound using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile.

-

Purification: The crude Olaparib is then purified by recrystallization to yield the final API.

References

- 1. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 2. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-(Cyclopropylcarbonyl)piperazine: A Technical Guide for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyclopropylcarbonyl)piperazine has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural combination of a reactive piperazine (B1678402) ring and a metabolically robust cyclopropylcarbonyl moiety makes it a sought-after intermediate in the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its application in the development of targeted therapeutics, including Polo-like kinase 1 (PLK1) and poly (ADP-ribose) polymerase (PARP) inhibitors.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in crucial interactions with biological targets. The incorporation of a cyclopropylcarbonyl group onto the piperazine ring imparts a unique set of characteristics to the resulting molecule, this compound. The cyclopropyl (B3062369) group is known to enhance metabolic stability and can introduce conformational constraints that may improve binding affinity and selectivity for a given target. This guide will delve into the synthetic utility of this building block, highlighting its role in the synthesis of high-profile drug candidates such as the PLK1 inhibitor Volasertib and the PARP inhibitor Olaparib (B1684210).

Physicochemical Properties

This compound is commercially available as both a free base and a hydrochloride salt. The hydrochloride salt often exhibits improved solubility and stability, making it a convenient form for various synthetic applications.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 59878-57-8[2] | 1021298-67-8[3] |

| Molecular Formula | C₈H₁₄N₂O[2] | C₈H₁₅ClN₂O[3] |

| Molecular Weight | 154.21 g/mol [2] | 190.67 g/mol [3] |

| Appearance | Not specified in provided results | White to off-white solid powder[4] |

| Melting Point | Not specified in provided results | 175-179 °C |

| Purity | Not specified in provided results | ≥98%[5] |

| ¹H NMR (DMSO-d₆) | Not available | δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H)[3] |

| LC-MS (ESI) | Not available | m/z: 155 (M+1)⁺[3] |

Synthesis of this compound

The most common and scalable synthesis of this compound involves the acylation of a protected piperazine derivative, followed by deprotection. A typical synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes the deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate to yield the hydrochloride salt of the title compound.[3]

Materials:

-

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol)

-

Methanol (B129727) (15 mL)

-

Hydrochloric acid/methanol solution (3M, 15 mL)

Procedure:

-

To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate in methanol at 0 °C, slowly add the hydrochloric acid/methanol solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

-

The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride.

Quantitative Data:

-

Yield: 2.74 g (100%)[3]

-

Appearance: Off-white solid[3]

-

¹H NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H)[3]

-

LC-MS (ESI) m/z: 155 (M+1)⁺[3]

Role as a Building Block in Organic Synthesis

This compound is a versatile building block that can undergo a variety of chemical transformations at the secondary amine of the piperazine ring. These reactions include N-alkylation, reductive amination, and amide bond formation, providing access to a diverse range of complex molecules.

N-Alkylation

N-alkylation of this compound with various electrophiles, such as alkyl halides, is a common strategy to introduce further structural diversity. A general experimental workflow for N-alkylation is presented below.

Caption: General workflow for N-alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation This is a general procedure that can be adapted for specific alkylating agents.[6]

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (B52724) (ACN)

Procedure:

-

To a round-bottom flask, add this compound, anhydrous acetonitrile, and potassium carbonate.

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl halide dropwise to the stirring mixture.

-

Heat the reaction mixture (e.g., to 80°C) and stir overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reductive Amination

Reductive amination with aldehydes or ketones provides another avenue for the functionalization of this compound, leading to the formation of N-alkylated products.

Experimental Protocol: General Procedure for Reductive Amination This is a general procedure that can be adapted for specific carbonyl compounds.[7]

Materials:

-

This compound (1.0 eq)

-

Aldehyde or ketone (e.g., benzaldehyde) (1.0 eq)

-

Sodium triacetoxyborohydride (B8407120) (1.5 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask, add this compound and the aldehyde or ketone in dichloromethane.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Amide Bond Formation

The secondary amine of this compound can readily participate in amide bond formation with carboxylic acids or their activated derivatives. This reaction is pivotal in the synthesis of the PARP inhibitor Olaparib.

Experimental Protocol: Synthesis of Olaparib This protocol outlines the coupling of this compound with an activated carboxylic acid intermediate.[8][9]

Materials:

-

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq)

-

This compound hydrochloride (1.1 eq)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in DMF, add this compound hydrochloride and DIPEA.

-

Stir the mixture at room temperature for 10 minutes.

-

Add HBTU to the reaction mixture and continue stirring at room temperature until the reaction is complete, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to afford Olaparib.

Quantitative Data for Olaparib Synthesis:

-

Yield: A scalable and eco-friendly synthesis of Olaparib has been reported with an overall yield of 51% over four steps.[10][11] A specific yield for the final coupling step is reported to be as high as 90% in some instances.[9]

Applications in Drug Discovery

The utility of this compound as a building block is exemplified by its incorporation into several clinically relevant molecules.

Volasertib: A PLK1 Inhibitor

Volasertib is an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Overexpression of PLK1 is observed in many cancers, making it an attractive therapeutic target. The mechanism of action of Volasertib involves the inhibition of PLK1, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] This inhibition also affects downstream signaling pathways, including the PI3K/AKT/mTOR and MEK/ERK pathways.[13]

Caption: Simplified signaling pathway of Volasertib.

Olaparib: A PARP Inhibitor

Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancers with mutations in BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP by Olaparib leads to synthetic lethality and cancer cell death.

Esaprazole Analogues: Sigma-1 Receptor Ligands

This compound is a key component in the synthesis of analogues of Esaprazole, which have shown promising neuroprotective properties through their interaction with the sigma-1 receptor.[5][13] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of calcium signaling through the IP3 receptor.[14][15]

Caption: Simplified signaling pathway for Esaprazole analogues.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique structural features and reactivity allow for the efficient construction of a wide range of complex molecules with significant therapeutic potential. The detailed experimental protocols and an understanding of its application in the synthesis of targeted therapies, as outlined in this guide, provide a solid foundation for researchers and scientists to leverage the full potential of this important synthetic intermediate. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the discovery of novel and impactful therapeutic agents.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 9. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 10. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of Esaprazole analogues showing σ1 binding and neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]

- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Olaparib Utilizing 1-(Cyclopropylcarbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olaparib (B1684210), a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a cornerstone in the treatment of various cancers, particularly those with BRCA1/2 mutations. Its synthesis is a critical process for both research and pharmaceutical production. This document provides detailed application notes and experimental protocols for the synthesis of Olaparib, focusing on the key coupling reaction between 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid and 1-(cyclopropylcarbonyl)piperazine. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to efficiently synthesize and purify Olaparib.

Introduction

Olaparib's mechanism of action relies on the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP by Olaparib leads to an accumulation of DNA single-strand breaks. These unresolved breaks are converted into double-strand breaks during DNA replication, which, in the absence of a functional HRR pathway, results in genomic instability and cell death.[1][2][3] The synthesis of Olaparib involves several key steps, with the final amide bond formation between the phthalazinone-benzoic acid core and the cyclopropylcarbonylpiperazine side chain being a critical transformation. This document outlines a robust and high-yielding protocol for this synthesis.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of Olaparib, highlighting the yields and purity achieved under different reaction conditions.

| Starting Material 1 | Starting Material 2 | Coupling Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | This compound | HBTU | DIPEA | Acetonitrile (B52724) | 2 | Room Temp. | 84 | >99 | WO2018038680A1 |

| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropanecarboxylic acid | HATU | DIPEA | DMA | 6 | 30 | 92.8 | 99.87 | CN105985294B |

| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropanecarboxylic acid | HBTU | DIPEA | DMA | 8 | 10 | 88.6 | 99.83 | CN105985294B |

| 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Cyclopropanecarboxylic acid | HOBt | Triethylamine | DMF | 7 | 20 | 91.2 | 99.92 | CN105985294B |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and purification of Olaparib.

Synthesis of Olaparib

Materials:

-

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

-

This compound hydrochloride

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Cooling bath

-

Filtration apparatus

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 equivalent).

-

Add anhydrous acetonitrile to the flask to suspend the starting material.

-

Add this compound hydrochloride (1.1 equivalents) to the suspension.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to the mixture.

-

Cool the reaction mixture to 0-5 °C using a cooling bath.

-

Slowly add HBTU (1.1 equivalents) to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, cool the mixture to 0-5 °C for 1 hour to facilitate the precipitation of the product.

-

Filter the precipitate and wash the solid with cold acetonitrile.

-

Dry the collected solid under vacuum to obtain crude Olaparib.

Purification of Olaparib by Recrystallization

Materials:

-

Crude Olaparib

-

Ethanol (B145695) or a mixture of Ethyl Acetate and Petroleum Ether

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser

-

Filtration apparatus

Procedure:

-

Place the crude Olaparib in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent system (e.g., ethanol or ethyl acetate/petroleum ether) to the flask.

-

Gently heat the mixture with stirring until the solid completely dissolves.

-

If necessary, add a small amount of activated carbon to decolorize the solution and heat for a short period.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

For maximum recovery, further cool the flask in an ice bath.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified Olaparib crystals under vacuum.

Mandatory Visualizations

Olaparib Synthesis Workflow

Caption: Synthetic workflow for Olaparib.

Olaparib's Mechanism of Action: Signaling Pathway

Caption: Olaparib's mechanism of action.

References

Application Notes and Protocols for the Preparation of Esaprazole Analogs from 1-(Cyclopropylcarbonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esaprazole, a proton pump inhibitor, and its analogs represent a class of compounds with significant therapeutic potential. Recent research has focused on the neuroprotective properties of novel benzimidazole (B57391) derivatives. This document provides detailed application notes and protocols for the synthesis of Esaprazole analogs starting from 1-(cyclopropylcarbonyl)piperazine. The core synthetic strategy involves the preparation of substituted 2-(chloromethyl)-1H-benzo[d]imidazole intermediates, followed by nucleophilic substitution with this compound. This approach allows for the generation of a library of analogs with diverse substitution patterns on the benzimidazole ring, enabling structure-activity relationship (SAR) studies to identify lead compounds for neuroprotective drug discovery.

Synthetic Pathway Overview

The general synthetic route to the target Esaprazole analogs is a two-step process. The first step involves the synthesis of a 2-(chloromethyl)-1H-benzo[d]imidazole intermediate. This is typically achieved through the condensation of a substituted o-phenylenediamine (B120857) with chloroacetic acid. The second key step is the nucleophilic substitution of the resulting chloromethyl derivative with this compound to yield the final Esaprazole analog.

Acylation of Piperazine with Cyclopropanecarbonyl Chloride: Application Notes and Protocols for Pharmaceutical Research

Introduction

The acylation of piperazine (B1678402) with cyclopropanecarbonyl chloride is a significant reaction in medicinal chemistry and drug development. The resulting products, mono-acylated 1-(cyclopropylcarbonyl)piperazine and di-acylated 1,4-bis(cyclopropanecarbonyl)piperazine, serve as crucial building blocks for a variety of pharmacologically active compounds. Notably, the this compound moiety is a key component of the FDA-approved PARP (Poly ADP-ribose polymerase) inhibitor Olaparib, used in the treatment of certain cancers.[1][2][3] This document provides detailed application notes and experimental protocols for the selective synthesis of both mono- and di-acylated piperazine derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

The primary challenge in the acylation of piperazine lies in controlling the selectivity between mono- and di-acylation due to the presence of two reactive secondary amine groups.[4] The choice of reaction conditions and stoichiometry dictates the predominant product.

Mono-acylation: The mono-acylated product, this compound, is a versatile intermediate in organic synthesis and is particularly important in the development of pharmaceuticals targeting neurological disorders.[5][6] Its hydrochloride salt is often used to improve solubility and handling.[5][7] Several strategies can be employed to achieve selective mono-acylation, including:

-

Use of a Protecting Group: One of the most common methods involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc). This is followed by acylation of the unprotected nitrogen and subsequent deprotection to yield the mono-acylated product.[4]

-

In Situ Mono-protonation: Reacting piperazine with one equivalent of acid forms a mono-salt. The protonated nitrogen is less nucleophilic, directing acylation to the free nitrogen.[4][8][9]

-

Stoichiometric Control: Using an excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[4]

Di-acylation: The di-acylated product, 1,4-bis(cyclopropanecarbonyl)piperazine, and its derivatives are integral to the structure of several bioactive molecules, including the PARP inhibitor Olaparib.[1] In the synthesis of Olaparib, a piperazine derivative is acylated with cyclopropanecarbonyl chloride in the final steps to complete the molecule.[1][2] This highlights the importance of di-acylation in the synthesis of complex drug molecules.

Applications in Drug Discovery and Development:

The cyclopropylcarbonyl piperazine motif is of significant interest in drug design. The cyclopropyl (B3062369) group can introduce conformational rigidity and improve metabolic stability, while the piperazine ring is a common scaffold in medicinal chemistry known to enhance solubility and bioavailability.[1] These acylated piperazines are key intermediates in the synthesis of PARP inhibitors, which are a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[1][3][10]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride (Mono-acylation)

This protocol describes a one-pot synthesis of this compound, followed by its conversion to the hydrochloride salt.

Materials:

-

Piperazine

-

Cyclopropanecarbonyl chloride

-

Acetic acid

-

Toluene

-

Hydrochloric acid (e.g., in methanol (B129727) or as a gas)

Procedure:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve piperazine (1.0 equivalent) in acetic acid. Stir the mixture and warm it to approximately 40°C until a complete solution is obtained.[11]

-

Acylation: Add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the solution over 15 minutes, maintaining the temperature.[11]

-

Reaction: Stir the reaction mixture at room temperature overnight.[11]

-

Work-up: Filter the reaction mixture. The filtrate is then subjected to reduced pressure distillation to remove a significant portion of the acetic acid. Toluene is added, and the distillation is continued to azeotropically remove the remaining acetic acid.[11]

-

Salt Formation: The resulting residue containing this compound can be dissolved in a suitable solvent like methanol and treated with a solution of hydrochloric acid in methanol at 0°C to precipitate the hydrochloride salt.[7]

-

Isolation: The precipitate is filtered, washed with a cold solvent, and dried under vacuum to yield this compound hydrochloride as an off-white solid.[7]

Quantitative Data for Mono-acylation (Example from Literature):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Purity | Reference |

| tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | 254.34 | 14.5 mmol | 3.7 | - | - | [7] |

| Hydrochloric acid/methanol (3M) | - | - | 15 mL | - | - | [7] |

| cyclopropyl(piperazin-1-yl)methanone hydrochloride | 190.67 | 14.5 mmol | 2.74 | 100 | - | [7] |

Protocol 2: Synthesis of 1,4-bis(Cyclopropanecarbonyl)piperazine (Di-acylation)

This protocol is adapted from the synthesis of Olaparib, where a substituted piperazine is di-acylated. This can be generalized for the di-acylation of piperazine.

Materials:

-

Piperazine

-

Cyclopropanecarbonyl chloride

-

A suitable base (e.g., Triethylamine or Diisopropylethylamine)

-

A suitable solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

-

Reaction Setup: Dissolve piperazine (1.0 equivalent) and a base (2.2 equivalents, e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) in a reaction vessel under a nitrogen atmosphere.

-

Acylation: Cool the solution to 0°C. Add cyclopropanecarbonyl chloride (2.2 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield 1,4-bis(cyclopropanecarbonyl)piperazine.

Quantitative Data for a Related Di-acylation (in Olaparib Synthesis):

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) | Purity | Reference |

| Deprotected Olaparib intermediate | - | - | - | - | - | [2] |

| Cyclopropanecarbonyl chloride | 104.54 | - | - | - | - | [2] |

| Olaparib | 434.46 | - | - | 85 | - | [2] |

Visualizations

Caption: Experimental workflows for mono- and di-acylation of piperazine.

Caption: Role of acylated piperazine derivatives in PARP signaling inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. is.muni.cz [is.muni.cz]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An HPLC Analytical Method for 1-(Cyclopropylcarbonyl)piperazine: Application Notes and Protocols

This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This methodology is designed to be a starting point for researchers and scientists involved in the quality control, stability testing, and impurity profiling of this pharmaceutical intermediate.

Introduction